molecular formula C11H9NO3 B1282018 Methyl 3-hydroxyquinoline-4-carboxylate CAS No. 73776-18-8

Methyl 3-hydroxyquinoline-4-carboxylate

Cat. No. B1282018
CAS RN: 73776-18-8
M. Wt: 203.19 g/mol
InChI Key: NHVBBJBFKMAMEH-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyquinoline-4-carboxylate is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a hydroxy group at the third position and a carboxylate group at the fourth position. This structure is a key intermediate in the synthesis of various pharmaceuticals and organic materials due to its diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of derivatives of methyl 3-hydroxyquinoline-4-carboxylate and related compounds has been extensively studied. A convenient method for preparing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives involves aminolysis, esterification with diazomethane, and heterocyclization through Dieckmann condensation, yielding high purity esters and N,N-disubstituted carboxamides . Another approach utilizes the cyclocondensation of isatoic anhydride with ethyl acetoacetate, followed by a degradation–build-up strategy to construct the α-hydroxyacetic acid residue . Additionally, a one-pot synthesis method has been developed for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate .

Molecular Structure Analysis

The molecular structure of these quinoline derivatives has been elucidated using various techniques. For instance, X-ray crystallography has been employed to study the crystal structure of a novel 3-substituted 4-hydroxy-1-phenylquinolin-2(1H)-one, revealing intermolecular interactions and confirming the presence of specific molecular conformations . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. For example, the synthesis of N-methyl-1,2-dihydroquinoline-3-carboxylates from N-methyl-3-(arylamino)acrylates involves a reaction with in situ generated HI, leading to fluorescent compounds . The Friedel-Craft polycondensation of related hydroxyquinoline derivatives has also been explored, resulting in polymers with potential applications in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxyquinoline-4-carboxylate derivatives are influenced by their molecular structure. The fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylates, for instance, are affected by electron-withdrawing substituents, which can promote high quantum yields . The presence of strong intramolecular hydrogen bonds in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been shown, which impacts the stability and reactivity of the molecule . Additionally, the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates using N,N'-dicyclohexylcarbodiimide has been characterized by high yields and purity, indicating the efficiency of this synthetic route .

Scientific Research Applications

Synthesis and Molecular Docking Studies

Methyl 3-hydroxyquinoline-4-carboxylate is involved in synthetic pathways important for medicinal chemistry. A study by Kovalenko et al. (2020) investigated the methylation of a related compound, which led to the synthesis of potential inhibitors for Hepatitis B Virus replication. This demonstrates the compound's role in synthesizing biologically active molecules for antiviral research (Kovalenko et al., 2020).

Route to Biologically Important Compounds

Detsi et al. (1996) described a new route to synthesize 3-substituted 4-hydroxyquinolin-2(1H)-ones, compounds with great biological importance, using a process that involves active methylene compounds. This route highlights the utility of methyl 3-hydroxyquinoline-4-carboxylate derivatives in creating biologically significant molecules (Detsi et al., 1996).

Mass Spectrometric Analysis in Drug Development

In a study by Thevis et al. (2008), the gas phase reactions of substituted isoquinolines, related to methyl 3-hydroxyquinoline-4-carboxylate, were examined. These reactions are significant in the mass spectrometric study of drug candidates, such as prolylhydroxylase inhibitors, demonstrating the compound's relevance in pharmaceutical analysis (Thevis et al., 2008).

Synthesis of Protected Derivatives

Lerestif et al. (1999) explored the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a structurally similar compound. This work contributes to the development of novel synthetic routes for compounds related to methyl 3-hydroxyquinoline-4-carboxylate, useful in various chemical and pharmaceutical applications (Lerestif et al., 1999).

Application in Antimicrobial Research

Patel and Patel (2017) synthesized novel ligands using derivatives of 8-hydroxyquinolines, closely related to methyl 3-hydroxyquinoline-4-carboxylate. These compounds, including their metal complexes, were evaluated for antimicrobial activity, indicating the potential use of methyl 3-hydroxyquinoline-4-carboxylate derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Safety And Hazards

The compound is associated with several hazard statements including H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) among others .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the synthesis of quinoline derivatives, including “Methyl 3-hydroxyquinoline-4-carboxylate”, is an active area of research. Future directions may include the development of greener synthesis methods and the exploration of their biological and pharmaceutical activities .

properties

IUPAC Name

methyl 3-hydroxyquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-6-9(10)13/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVBBJBFKMAMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502346
Record name Methyl 3-hydroxyquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyquinoline-4-carboxylate

CAS RN

73776-18-8
Record name Methyl 3-hydroxyquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxyquinoline-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Doerr, JM Burroughs, SR Gitter, X Yang… - ACS …, 2020 - ACS Publications
… Similarly, 1-(phenylethoxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-methyl-3-hydroxyquinoline-4-carboxylate (PE-QTEMPO) was synthesized by Goto and Scaiano to initiate the …
Number of citations: 66 pubs.acs.org
JM Burroughs - 2022 - trace.tennessee.edu
Polyolefin synthesis is an ever-growing field due to the low cost of monomer feed stocks and the wide range of applications of the resulting polymeric material. Polyolefins are most …
Number of citations: 0 trace.tennessee.edu

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